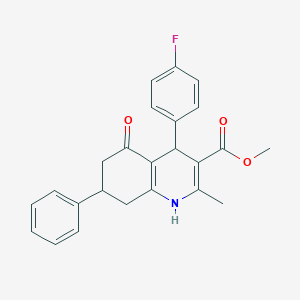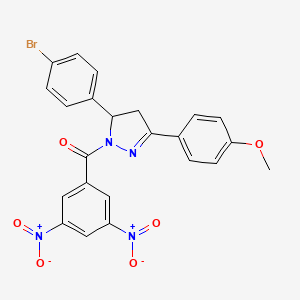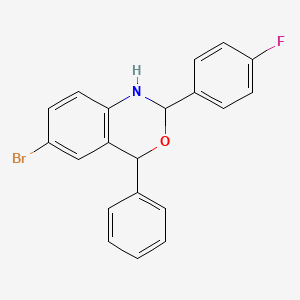![molecular formula C19H27NO2 B11685531 1-({[(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethylidene]amino}oxy)ethanone](/img/structure/B11685531.png)
1-({[(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethylidene]amino}oxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[1-(6-TERT-BUTYL-1,1-DIMETHYL-2,3-DIHYDRO-1H-INDEN-4-YL)ETHYLIDENE]AMINO ACETATE is a synthetic organic compound with the molecular formula C19H27NO2. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethyl group, and an indene moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-(6-TERT-BUTYL-1,1-DIMETHYL-2,3-DIHYDRO-1H-INDEN-4-YL)ETHYLIDENE]AMINO ACETATE typically involves the reaction of 6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-indene-4-carbaldehyde with amino acetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-(6-TERT-BUTYL-1,1-DIMETHYL-2,3-DIHYDRO-1H-INDEN-4-YL)ETHYLIDENE]AMINO ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(Z)-[1-(6-TERT-BUTYL-1,1-DIMETHYL-2,3-DIHYDRO-1H-INDEN-4-YL)ETHYLIDENE]AMINO ACETATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-[1-(6-TERT-BUTYL-1,1-DIMETHYL-2,3-DIHYDRO-1H-INDEN-4-YL)ETHYLIDENE]AMINO ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(Z)-[1-(6-TERT-BUTYL-1,1-DIMETHYL-2,3-DIHYDRO-1H-INDEN-4-YL)ETHYLIDENE]AMINO 4-CHLOROBENZOATE: Contains a similar indene moiety but with a different functional group.
4-ACETYL-6-(TERT-BUTYL)-1,1-DIMETHYLINDANE: Shares the indene structure but differs in the substituents attached to the indene ring.
Uniqueness
The uniqueness of (Z)-[1-(6-TERT-BUTYL-1,1-DIMETHYL-2,3-DIHYDRO-1H-INDEN-4-YL)ETHYLIDENE]AMINO ACETATE lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H27NO2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
[(Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylideneamino] acetate |
InChI |
InChI=1S/C19H27NO2/c1-12(20-22-13(2)21)16-10-14(18(3,4)5)11-17-15(16)8-9-19(17,6)7/h10-11H,8-9H2,1-7H3/b20-12- |
InChI Key |
VDZKHCSNXACETC-NDENLUEZSA-N |
Isomeric SMILES |
C/C(=N/OC(=O)C)/C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C |
Canonical SMILES |
CC(=NOC(=O)C)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline](/img/structure/B11685449.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11685450.png)

![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile (non-preferred name)](/img/structure/B11685459.png)


![(5Z)-1-(3,5-dimethylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685467.png)
![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B11685469.png)

![2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685481.png)
![(2Z)-N-acetyl-6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11685488.png)
![(3E)-1-(4-tert-butylphenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685495.png)
![3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B11685514.png)
![2-phenyl-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11685522.png)
